molecular formula C21H14BrN3O B2705082 (E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile CAS No. 300773-01-7

(E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile

Cat. No.: B2705082
CAS No.: 300773-01-7
M. Wt: 404.267
InChI Key: CRHUXFLJHRWFRA-NTCAYCPXSA-N
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Description

The compound (E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is a nitrile-functionalized acrylonitrile derivative featuring two heterocyclic moieties: a 1-methyl-1H-benzimidazole and a 5-(4-bromophenyl)furan. The furan ring at the 3-position of the acrylonitrile backbone is further substituted with a 4-bromophenyl group, introducing halogen-mediated reactivity and conjugation effects.

Properties

IUPAC Name

(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O/c1-25-19-5-3-2-4-18(19)24-21(25)15(13-23)12-17-10-11-20(26-17)14-6-8-16(22)9-7-14/h2-12H,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHUXFLJHRWFRA-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, antibacterial effects, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

 E 3 5 4 bromophenyl furan 2 yl 2 1 methyl 1H benzo d imidazol 2 yl acrylonitrile\text{ E 3 5 4 bromophenyl furan 2 yl 2 1 methyl 1H benzo d imidazol 2 yl acrylonitrile}

This compound features a furan ring, a benzimidazole moiety, and an acrylonitrile group, which are known to contribute to various biological activities.

1. Anticancer Activity

Recent studies have demonstrated the compound's significant anticancer properties. For instance, it has shown potent cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)Reference
A431 (human epidermoid carcinoma)<10
Jurkat (human leukemia)<15
U251 (human glioblastoma)<20

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of Bcl-2 proteins, which are critical for cell survival.

2. Antibacterial Activity

In addition to its anticancer effects, the compound has been evaluated for antibacterial properties. It exhibited activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12

The antibacterial mechanism may involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against A431 cells revealed that it significantly reduced cell viability in a dose-dependent manner. The study utilized flow cytometry to assess apoptosis markers, confirming that treatment with the compound led to increased levels of Annexin V-positive cells, indicative of early apoptosis.

Case Study 2: Antibacterial Testing

In a separate investigation focused on its antibacterial properties, the compound was tested against MRSA strains. Results indicated that it not only inhibited bacterial growth but also showed synergy when combined with standard antibiotics, suggesting potential for use in combination therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
  • Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Scientific Research Applications

Structural Representation

The chemical structure can be represented as follows:

 E 3 5 4 bromophenyl furan 2 yl 2 1 methyl 1H benzo d imidazol 2 yl acrylonitrile\text{ E 3 5 4 bromophenyl furan 2 yl 2 1 methyl 1H benzo d imidazol 2 yl acrylonitrile}

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been evaluated for its efficacy against various cancer cell lines using protocols established by the National Cancer Institute (NCI). The compound exhibited significant growth inhibition in several tested lines, indicating its potential as an anticancer agent.

Case Study: NCI Evaluation

A study conducted under NCI protocols demonstrated that the compound showed promising results with mean GI50 values indicating effective inhibition of tumor cell growth. The specific values are summarized below:

Cell LineGI50 (μM)TGI (μM)
A549 (Lung Cancer)15.7250.68
MCF7 (Breast Cancer)12.5345.00

Antimicrobial Properties

In addition to its anticancer activity, the compound has been investigated for antimicrobial activity . Preliminary tests showed effectiveness against certain bacterial strains, suggesting its potential use as an antimicrobial agent.

Antimicrobial Activity Results

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing novel derivatives with enhanced biological activities. Researchers are exploring modifications to the existing structure to improve potency and selectivity against specific targets.

Synthesis Pathway Example

A synthetic pathway for creating derivatives involves modifying the furan or benzimidazole components to enhance pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The following table compares the target compound with structurally related acrylonitrile-benzimidazole derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Spectral Data (IR/NMR) Reference
Target Compound: (E)-3-(5-(4-Bromophenyl)furan-2-yl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile C₂₁H₁₅BrN₄O 443.28 1-methyl benzimidazole, 5-(4-bromophenyl)furan Not reported
(2E)-2-(1H-Benzimidazol-2-yl)-3-[5-(4-bromophenyl)furan-2-yl]acrylonitrile C₂₀H₁₃BrN₄O 429.25 Benzimidazole (unmethylated), 5-(4-bromophenyl)furan Not reported ChemSpider ID: —
(2E)-3-(4-Bromophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile C₁₇H₁₂BrN₃ 338.21 1-methyl benzimidazole, 4-bromophenyl (no furan) Not reported ChemSpider ID: 4648816
(E)-2-(1H-Benzo[d]imidazol-2-yl)-3-(2-butyl-4-chloro-1-(methylsulfonyl)-1H-imidazol-5-yl)acrylonitrile C₁₉H₁₉ClN₆O₂S 438.91 Benzimidazole, butyl-chloro-imidazole, methylsulfonyl IR: 2245 cm⁻¹ (C≡N), 1H NMR: δ 0.89–8.1 ppm
Key Observations:

Benzimidazole Methylation : The 1-methyl group on the benzimidazole (target compound and ) increases steric bulk and electron-donating capacity compared to unmethylated analogs (e.g., ). This may enhance metabolic stability in biological systems.

Furan vs. Phenyl Substitution : The furan ring in the target compound and introduces oxygen-mediated polarity and extended π-conjugation compared to the direct 4-bromophenyl substitution in . This could influence binding interactions in catalysis or drug-receptor complexes.

Halogen Effects : Bromine in the target compound and analogs () may facilitate halogen bonding, a critical interaction in crystal packing and molecular recognition.

Spectral and Physicochemical Properties

  • IR Spectroscopy : The nitrile (C≡N) stretch appears consistently near 2245 cm⁻¹ across analogs (e.g., ), confirming the acrylonitrile backbone.
  • 1H NMR : Methyl groups on benzimidazole (e.g., δ ~3.5 ppm) and aromatic protons (δ ~7.0–8.1 ppm) are characteristic .

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